SchisantherinS
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Overview
Description
SchisantherinS is a dibenzocyclooctadiene lignan, a type of compound found in the fruit of Schisandra sphenanthera. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This compound has garnered significant attention in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SchisantherinS typically involves the extraction of the compound from the fruit of Schisandra sphenanthera The extraction process includes several steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound
Industrial Production Methods
Industrial production of this compound primarily relies on the large-scale cultivation of Schisandra sphenanthera plants. The fruits are harvested and processed to extract the lignans, including this compound. Advanced extraction techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
SchisantherinS undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives. These products are often studied for their enhanced or modified biological activities compared to the parent compound.
Scientific Research Applications
SchisantherinS has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the synthesis and modification of lignans.
Biology: The compound is investigated for its role in cellular processes, including its antioxidant and anti-inflammatory effects.
Medicine: this compound is explored for its potential therapeutic applications, particularly in liver protection, cancer treatment, and anti-inflammatory therapies.
Industry: this compound is used in the development of dietary supplements and herbal medicines due to its health-promoting properties.
Mechanism of Action
The mechanism of action of SchisantherinS involves several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Hepatoprotective Action: this compound protects liver cells by modulating the expression of genes involved in detoxification and cell survival.
Comparison with Similar Compounds
SchisantherinS is compared with other similar compounds, such as:
Schisandrin: Another lignan from Schisandra species, known for its hepatoprotective and antioxidant properties.
Gomisin A: A lignan with similar anti-inflammatory and antioxidant activities.
Deoxyschisandrin: A compound with potent hepatoprotective effects.
This compound is unique due to its specific molecular structure and the combination of biological activities it exhibits. Its distinct chemical properties and therapeutic potential make it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMZPEXVCSNTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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